Methyl trans-cinnamate-D5 (phenyl-D5)
Overview
Description
Methyl trans-cinnamate-D5 (phenyl-D5) is a deuterated form of methyl trans-cinnamate, where the phenyl ring is substituted with deuterium atoms. This compound is often used as a stable isotope-labeled standard in various analytical applications due to its unique properties and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl trans-cinnamate-D5 (phenyl-D5) can be synthesized through the esterification of trans-cinnamic acid-D5 with methanol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in an organic solvent such as toluene or benzene, followed by purification through distillation or recrystallization .
Industrial Production Methods
Industrial production of methyl trans-cinnamate-D5 (phenyl-D5) follows similar synthetic routes but on a larger scale. Continuous-flow microreactors are often employed to enhance reaction efficiency and control. These reactors allow for precise control of reaction parameters, leading to higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl trans-cinnamate-D5 (phenyl-D5) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cinnamic acid derivatives.
Reduction: Reduction reactions can convert it into hydrocinnamate derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products
Oxidation: Cinnamic acid derivatives.
Reduction: Hydrocinnamate derivatives.
Substitution: Various substituted cinnamate esters.
Scientific Research Applications
Methyl trans-cinnamate-D5 (phenyl-D5) has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Investigated for its potential antimicrobial and anti-inflammatory properties.
Industry: Utilized in the synthesis of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of methyl trans-cinnamate-D5 (phenyl-D5) involves its interaction with various molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of pathogens, leading to cell lysis. In anti-inflammatory applications, it inhibits the production of pro-inflammatory cytokines by modulating signaling pathways such as NF-κB .
Comparison with Similar Compounds
Similar Compounds
Methyl cinnamate: Non-deuterated form with similar chemical properties but different isotopic composition.
Ethyl cinnamate: Similar structure but with an ethyl ester group instead of a methyl ester.
Butyl cinnamate: Contains a butyl ester group, exhibiting different physical and chemical properties
Uniqueness
Methyl trans-cinnamate-D5 (phenyl-D5) is unique due to its deuterium substitution, which provides enhanced stability and allows for precise analytical measurements. This makes it particularly valuable in research applications where isotopic labeling is essential .
Properties
IUPAC Name |
methyl (E)-3-(2,3,4,5,6-pentadeuteriophenyl)prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-12-10(11)8-7-9-5-3-2-4-6-9/h2-8H,1H3/b8-7+/i2D,3D,4D,5D,6D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCRCUPLGCSFEDV-XLKVIOBLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])/C=C/C(=O)OC)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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